molecular formula C30H36O8Sn B13803935 Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate CAS No. 7324-74-5

Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate

Cat. No.: B13803935
CAS No.: 7324-74-5
M. Wt: 643.3 g/mol
InChI Key: TUALPPJDVFLVNQ-KUAKSMGGSA-L
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Description

Dibutyltin bis(benzyl maleate) is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organotin compounds, in general, have been widely studied for their roles as catalysts, stabilizers, and biocides. Dibutyltin bis(benzyl maleate) is particularly notable for its use in polymerization reactions and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin bis(benzyl maleate) can be synthesized through the reaction of dibutyltin oxide with benzyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction can be represented as follows:

Bu2SnO+2C6H5CH2O2CCH=CHCO2HBu2Sn(O2CCH=CHCO2CH2C6H5)2+H2O\text{Bu}_2\text{SnO} + 2 \text{C}_6\text{H}_5\text{CH}_2\text{O}_2\text{CCH=CHCO}_2\text{H} \rightarrow \text{Bu}_2\text{Sn(O}_2\text{CCH=CHCO}_2\text{CH}_2\text{C}_6\text{H}_5)_2 + \text{H}_2\text{O} Bu2​SnO+2C6​H5​CH2​O2​CCH=CHCO2​H→Bu2​Sn(O2​CCH=CHCO2​CH2​C6​H5​)2​+H2​O

Industrial Production Methods

On an industrial scale, the production of dibutyltin bis(benzyl maleate) involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as purification and crystallization to obtain a high-purity product. The use of organo-magnesium or organo-aluminum compounds as intermediates can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dibutyltin bis(benzyl maleate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.

    Reduction: Reduction reactions can convert dibutyltin bis(benzyl maleate) to lower oxidation state tin compounds.

    Substitution: The maleate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin maleate
  • Dibutyltin dilaurate
  • Dibutyltin oxide
  • Tributyltin maleate

Uniqueness

Dibutyltin bis(benzyl maleate) is unique due to its specific structure, which includes benzyl maleate groups. This structure imparts distinct chemical properties and reactivity compared to other organotin compounds. For example, its ability to act as a catalyst in polymerization reactions is enhanced by the presence of the benzyl maleate groups, which can facilitate coordination with monomer units .

Properties

CAS No.

7324-74-5

Molecular Formula

C30H36O8Sn

Molecular Weight

643.3 g/mol

IUPAC Name

1-O-benzyl 4-O-[dibutyl-[(Z)-4-oxo-4-phenylmethoxybut-2-enoyl]oxystannyl] (Z)-but-2-enedioate

InChI

InChI=1S/2C11H10O4.2C4H9.Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;2*1-3-4-2;/h2*1-7H,8H2,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;;

InChI Key

TUALPPJDVFLVNQ-KUAKSMGGSA-L

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C\C(=O)OCC1=CC=CC=C1)(OC(=O)/C=C\C(=O)OCC2=CC=CC=C2)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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